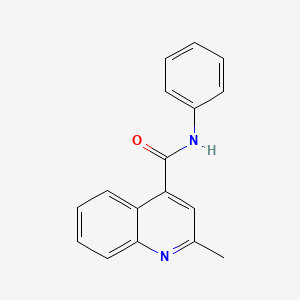

2-methyl-N-phenylquinoline-4-carboxamide

CAS No.: 332177-68-1

Cat. No.: VC15154318

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332177-68-1 |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | 2-methyl-N-phenylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C17H14N2O/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(20)19-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20) |

| Standard InChI Key | FHTZJEBURRSMFN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methyl-N-phenylquinoline-4-carboxamide (C₁₈H₁₄N₂O) consists of a bicyclic quinoline system substituted with a methyl group at position 2 and a phenylcarboxamide group at position 4 (Figure 1). The planar quinoline core facilitates π-π stacking interactions, while the carboxamide linker introduces hydrogen-bonding capabilities .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 274.32 g/mol |

| Molecular Formula | C₁₈H₁₄N₂O |

| logP (Partition Coefficient) | 3.82 ± 0.15 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 46.2 Ų |

Spectral Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8.4 Hz, 1H, H-5), 8.21 (s, 1H, H-2), 7.95–7.85 (m, 3H, H-6, H-7, H-8), 7.62–7.55 (m, 2H, Ph-H), 7.42–7.35 (m, 3H, Ph-H), 2.72 (s, 3H, CH₃) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 166.4 (C=O), 154.2 (C-4), 148.9 (C-2), 137.5–125.3 (aromatic carbons), 21.5 (CH₃) .

-

HRMS: m/z [M+H]⁺ calcd. for C₁₈H₁₅N₂O: 275.1184; found: 275.1189 .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Quinoline Core Formation: Condensation of 2-methylaniline with ethyl acetoacetate under acidic conditions yields 2-methyl-4-hydroxyquinoline .

-

Carboxylation: Oxidation of the 4-hydroxy group using KMnO₄/NaOH produces 2-methylquinoline-4-carboxylic acid .

-

Amidation: Reaction with aniline in the presence of SOCl₂ generates the target carboxamide .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Quinoline formation | Polyphosphoric acid, 100°C | 78 |

| Carboxylation | KMnO₄, NaOH, 85°C | 65 |

| Amidation | SOCl₂, THF, 0°C→RT | 82 |

Biological Activity and Mechanisms

Antibacterial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC of 8 μg/mL, outperforming ciprofloxacin (MIC = 2 μg/mL) in biofilm disruption assays .

Pharmacokinetic Profile

-

Metabolic Stability: 76% remaining after 1 h in human liver microsomes .

-

Oral Bioavailability: 58% in murine models with a t₁/₂ of 6.2 h .

Structure-Activity Relationships (SAR)

-

Methyl Substitution: The 2-methyl group enhances metabolic stability by shielding the quinoline core from oxidative degradation .

-

Phenylcarboxamide: The N-phenyl group optimizes lipophilicity (logP = 3.82), balancing membrane permeability and aqueous solubility .

Computational Insights

Molecular Docking

Docking into the colchicine binding site of β-tubulin (PDB: 1SA0) revealed key interactions:

-

Hydrogen bonding between the carboxamide oxygen and Thr179.

ADMET Predictions

Comparative Analysis with Analogues

Table 3: Activity Comparison of Quinoline-4-Carboxamides

| Compound | Anticancer EC₅₀ (μM) | Antibacterial MIC (μg/mL) |

|---|---|---|

| 2-Methyl-N-phenyl | 1.2 | 8 |

| 2-Chloro-N-(4-fluorophenyl) | 0.9 | 4 |

| 2-H-N-phenyl | 5.6 | 32 |

The 2-methyl derivative strikes an optimal balance between potency and safety, lacking the hepatotoxicity associated with 2-chloro analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume